molecular formula C14H22ClNO3S B230702 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide

5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide

Cat. No. B230702
M. Wt: 319.8 g/mol
InChI Key: HDSLJMREONLNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide, also known as CDBS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research in the field of medicine.

Mechanism Of Action

The mechanism of action of 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of nucleic acids, which are essential for the growth and replication of bacteria, fungi, and viruses. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and tyrosinase. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages And Limitations For Lab Experiments

One advantage of using 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been found to exhibit low toxicity in vitro. However, one limitation of using 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability.

Future Directions

There are several future directions for research on 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide. One area of research could be to investigate its potential use as an antibacterial, antifungal, or antiviral agent in vivo. Additionally, further research could be conducted to elucidate its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to investigate the potential use of 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide in the treatment of cancer in animal models.

Synthesis Methods

5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide can be synthesized by reacting 5-chloro-2-ethoxybenzenesulfonyl chloride with dipropylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide.

Scientific Research Applications

5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antibacterial, antifungal, and antiviral activities. Additionally, 5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

Product Name

5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide

Molecular Formula

C14H22ClNO3S

Molecular Weight

319.8 g/mol

IUPAC Name

5-chloro-2-ethoxy-N,N-dipropylbenzenesulfonamide

InChI

InChI=1S/C14H22ClNO3S/c1-4-9-16(10-5-2)20(17,18)14-11-12(15)7-8-13(14)19-6-3/h7-8,11H,4-6,9-10H2,1-3H3

InChI Key

HDSLJMREONLNHS-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=CC(=C1)Cl)OCC

Origin of Product

United States

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